molecular formula C11H8F4N2O3S B15087232 5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate

5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate

Cat. No.: B15087232
M. Wt: 324.25 g/mol
InChI Key: WIMZYFMJFWPXSW-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate is a fluorinated pyrazole derivative Pyrazoles and their derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate typically involves a multi-step process One common method includes the reaction of 4-fluorophenylhydrazine with an appropriate β-diketone to form the pyrazole ringThe reaction conditions often involve the use of strong acids or bases and may require elevated temperatures to drive the reactions to completion .

Chemical Reactions Analysis

5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or activation of specific biological pathways. This can result in various therapeutic effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate can be compared with other fluorinated pyrazole derivatives, such as:

Properties

Molecular Formula

C11H8F4N2O3S

Molecular Weight

324.25 g/mol

IUPAC Name

[5-(4-fluorophenyl)-1-methylpyrazol-3-yl] trifluoromethanesulfonate

InChI

InChI=1S/C11H8F4N2O3S/c1-17-9(7-2-4-8(12)5-3-7)6-10(16-17)20-21(18,19)11(13,14)15/h2-6H,1H3

InChI Key

WIMZYFMJFWPXSW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)OS(=O)(=O)C(F)(F)F)C2=CC=C(C=C2)F

Origin of Product

United States

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